molecular formula C9H12ClNO2S B13523135 Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B13523135
M. Wt: 233.72 g/mol
InChI Key: BOQOGHKICIXWDC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is a specialized organic compound characterized by a propanoate ester backbone substituted with an amino group and a 5-chlorothiophene ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of thiophene derivatives in drug discovery (e.g., antithrombotic or antimicrobial agents). Its ester group enables reactivity in hydrolysis or transesterification reactions, and the amino group offers a site for further functionalization, such as amidation or Schiff base formation.

Properties

IUPAC Name

ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQOGHKICIXWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Ester Intermediate

  • Starting materials: Ethyl acrylate and 5-chlorothiophene-2-carboxylic acid
  • Reaction conditions:
    • Under basic conditions (e.g., sodium hydride or potassium carbonate)
    • Solvent: Dimethylformamide or ethanol
    • Temperature: Ambient to reflux
  • Outcome: Formation of ethyl 3-(5-chlorothiophen-2-yl)propanoate

Step 2: Amination of the Ester

  • Reagents: Ammonia or primary amines (e.g., methylamine)
  • Conditions:
    • Reflux in ethanol or methanol
    • Catalysts: None or mild acid/base catalysts
  • Result: Introduction of the amino group at the 3-position, yielding Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate

Note: This method is supported by the synthesis protocols outlined in Vulcanchem's data, which describe the reaction of ethyl acrylate with heteroaryl acids under basic conditions, followed by amination.

One-Pot Multi-Component Reactions (MCR)

Method Overview:
Recent advances enable the synthesis via multicomponent reactions, combining precursors in a single step, often catalyzed by acids or bases.

Procedure Highlights:

  • Reactants:
    • Ethyl acrylate
    • 5-chlorothiophene-2-carboxylic acid or derivatives
    • Ammonia or amine sources
  • Catalyst: Trifluoromethanesulfonic acid (as per patented methods)
  • Solvent: Dehydrated ethanol or mixed organic solvents
  • Conditions:
    • Reflux at 120–160°C under nitrogen atmosphere
    • Reaction time: 16–20 hours
  • Post-reaction:
    • Washing with organic solvents (ethyl acetate, methylene chloride)
    • Recrystallization from petroleum ether/ethyl acetate mixtures

This method is supported by the patent literature, which emphasizes the simplicity and efficiency of the one-step process employing trifluoromethanesulfonic acid as catalyst.

Halogenation and Functionalization Routes

Alternative Strategy:

  • Halogenation of heterocyclic precursors (e.g., chlorination of thiophene derivatives) followed by nucleophilic substitution with amino groups.
  • This route is more complex but allows for precise control over substitution patterns, as detailed in the decarboxylative halogenation literature.

Data-Driven Synthesis Parameters

Parameter Range Notes
Molar ratio of reactants (ethanolamine derivatives to ethyl acrylate) 1:1 to 2:1 Ensures optimal yield and purity
Catalyst (trifluoromethanesulfonic acid) 5–10% molar relative to ethyl acrylate Promotes efficient reaction
Solvent volume (dehydrated ethanol) 1/4 to 1 times the volume of ethyl acrylate Facilitates proper mixing and reaction control
Reaction temperature 120–160°C Maintains reaction kinetics
Reaction time 16–20 hours Balances yield and process efficiency

Purification and Characterization

  • Washing: Organic solvents such as ethyl acetate or methylene chloride to remove impurities
  • Recrystallization: From petroleum ether/ethyl acetate mixtures to obtain pure crystalline product
  • Yield: Typically 80–85% with high purity (>99% HPLC) as reported in patent literature
  • Analytical Data: Confirmed by NMR, HRMS, and melting point analysis

Summary of Key Research Findings

Source Main Findings Relevance to Preparation
Vulcanchem (2024) Reaction of ethyl acrylate with heteroaryl acids under basic conditions, followed by amination Validates multi-step synthesis route
Patent CN104926717A (2015) One-step synthesis employing trifluoromethanesulfonic acid catalysis Demonstrates simplified, efficient process
MDPI articles (2022) Functionalization via halogenation and nucleophilic substitution Offers alternative functionalization pathways

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several analogs, differing primarily in the aromatic/heteroaromatic ring system and substituents. Key comparisons include:

Compound Name Aromatic System Substituents Molecular Formula (Example) Key Features
Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate Thiophene (C4H3S) 5-Cl C9H11ClNO2S Sulfur atom enhances π-electron delocalization; Cl improves lipophilicity.
Ethyl 3-amino-3-(3-chlorophenyl)propanoate Benzene 3-Cl C11H14ClNO2 Phenyl ring lacks sulfur, altering electronic properties and reactivity .
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate Benzene 5-Br, 2-F C11H13BrFNO2 Bromine increases molecular weight; fluorine enhances metabolic stability .
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Benzene + Isoxazole 2-Cl, 6-F; Isoxazole C14H13ClFNO3 Isoxazole introduces nitrogen and oxygen, enabling hydrogen bonding .
Ethyl (±)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate Benzene 4-Cl, 2-methyl C12H16ClNO2 Methyl group adds steric hindrance, potentially reducing reactivity .

Physicochemical Properties

  • Molecular Weight and Polarity: The thiophene-based target compound (MW ≈ 232.7 g/mol) is lighter than its brominated phenyl analog (MW 290.13 g/mol) .
  • Electronic Effects :
    • The electron-withdrawing chlorine in the 5-position of thiophene reduces electron density at the α-carbon, influencing nucleophilic substitution kinetics.
    • Fluorine in the phenyl analogs (e.g., 5-bromo-2-fluorophenyl) introduces strong inductive effects, stabilizing the aromatic ring against oxidation .

Biological Activity

Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patent disclosures.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄ClN₁O₂S
  • Molecular Weight : 283.77 g/mol

This compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its potential as a thrombin inhibitor, which is crucial in anticoagulant therapies. Thrombin plays a significant role in blood coagulation, and inhibitors can help manage conditions like thrombosis.

Anticoagulant Properties

Research indicates that compounds similar to this compound demonstrate significant anticoagulant properties. For instance, studies on related compounds have shown efficacy in inhibiting thrombin activity, which is vital for developing new anticoagulant medications .

Study on Thrombin Inhibition

A patent (US11865110B2) details the synthesis of thrombin inhibitors, including derivatives related to this compound. The study highlights the compound's ability to effectively inhibit thrombin in vitro, suggesting potential therapeutic applications in anticoagulation therapy .

Synthesis and Biological Evaluation

Research published in various journals has focused on synthesizing derivatives of amino acids with thiophene moieties. These studies have reported varying degrees of biological activity, with some compounds exhibiting notable inhibition of bacterial growth and enzyme activity. While specific data on this compound is sparse, the trends observed in related compounds suggest a potential for similar activities .

Comparative Analysis of Related Compounds

Compound NameAnticoagulant ActivityAntimicrobial ActivityReference
This compoundYesPotential
Ethyl 3-amino-3-(pyridin-4-yl)propanoateYesLimited
Ethyl 3-(2-thienyl)-propanoateYesModerate

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chlorothiophen-2-yl carbonyl derivatives with ethyl 3-aminopropanoate under basic conditions. Optimization involves adjusting catalysts (e.g., metal catalysts for reductive stabilization), solvent polarity (e.g., ethanol or DMF), and temperature (50–80°C) to maximize yield and purity. Parallel reactions with structurally similar esters (e.g., ethyl 3-amino-3-(2-methylphenyl)propanoate) suggest monitoring by TLC and quenching with aqueous workup .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Analyze amine (-NH2, δ 1.5–2.5 ppm), thiophene aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ 170–175 ppm).
  • IR Spectroscopy : Identify ester C=O (~1730 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of ethyl group). Reference spectral libraries for analogous propanoate esters .

Q. How can X-ray crystallography confirm the molecular configuration of this compound, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. Use SHELX (SHELXL for refinement) to process data, applying restraints for disordered moieties. Visualization tools like Mercury CSD aid in analyzing packing patterns and hydrogen bonding .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., twinning or disorder) be resolved using SHELXL?

  • Methodology : For twinned data, apply the TWIN command with refined twin laws. For disorder, use PART and AFIX constraints to model alternative conformations. Anisotropic refinement of non-H atoms and inclusion of solvent molecules improve R-factors. Recent SHELXL updates support Bayesian estimation for weak data .

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-31G * basis sets calculates HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. Compare computed NMR/IR spectra with experimental results to validate accuracy. For thiophene derivatives, electron-withdrawing effects of the 5-chloro substituent reduce HOMO energy, correlating with reduced electrophilic reactivity .

Q. How can HPLC and 2D NMR (e.g., HSQC) identify impurities in synthesized batches?

  • Methodology :

  • HPLC : Use a C18 column (e.g., Purospher® STAR) with gradient elution (ACN/water + 0.1% TFA) at 254 nm. Calibrate against reference standards to quantify byproducts (e.g., unreacted amines).
  • HSQC NMR : Assign cross-peaks for CH groups in the thiophene ring and propanoate backbone. Detect impurities via unexpected correlations (e.g., residual solvents or hydrolyzed esters) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodology : Re-examine sample purity via HPLC-MS. For NMR anomalies, consider tautomerism (e.g., amine-thiophene interactions) or solvent effects. Compare with DFT-predicted shifts and reference analogs (e.g., ethyl 3-amino-3-(2-methylphenyl)propanoate) .

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